molecular formula C7H6N2O3 B14872183 6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one

6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one

Cat. No.: B14872183
M. Wt: 166.13 g/mol
InChI Key: PGPNCFPDKDGKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one is a heterocyclic compound that features a unique fusion of dioxepin and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one typically involves multicomponent reactions that combine various starting materials under specific conditions. One common approach is the condensation of appropriate diketones with diamines, followed by cyclization to form the fused ring system . Reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Mechanism of Action

The mechanism of action of 6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-[1,4]dioxepino[2,3-b]pyrazin-7(8H)-one is unique due to its specific ring fusion and the presence of both dioxepin and pyrazine rings. This structural feature imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

[1,4]dioxepino[2,3-b]pyrazin-7-one

InChI

InChI=1S/C7H6N2O3/c10-5-3-11-6-7(12-4-5)9-2-1-8-6/h1-2H,3-4H2

InChI Key

PGPNCFPDKDGKGB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=NC=CN=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.